molecular formula C14H19BrN2O2 B3063351 6-[(2-bromoacetyl)amino]-N-phenylhexanamide CAS No. 651767-99-6

6-[(2-bromoacetyl)amino]-N-phenylhexanamide

Cat. No.: B3063351
CAS No.: 651767-99-6
M. Wt: 327.22 g/mol
InChI Key: HWYLREOMBVUGJQ-UHFFFAOYSA-N
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Description

6-(2-Bromo-acetylamino)-hexanoic acid phenylamide is an organic compound that features a bromoacetyl group, a hexanoic acid chain, and a phenylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromo-acetylamino)-hexanoic acid phenylamide typically involves the following steps:

    Formation of 2-Bromo-acetylamino group: This can be achieved by reacting bromoacetyl bromide with an amine under controlled conditions.

    Attachment to Hexanoic Acid: The bromoacetylamino group is then attached to hexanoic acid through an amide bond formation reaction. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

    Phenylamide Formation: Finally, the phenylamide moiety is introduced by reacting the intermediate product with aniline or a substituted aniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromo-acetylamino)-hexanoic acid phenylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include thiol derivatives, amines, or ethers.

    Oxidation and Reduction: Oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

    Hydrolysis: Hydrolysis typically results in the formation of hexanoic acid and the corresponding amine or phenylamide.

Scientific Research Applications

6-(2-Bromo-acetylamino)-hexanoic acid phenylamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications.

    Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Bromo-acetylamino)-hexanoic acid phenylamide involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the activity or function of the target molecules. The hexanoic acid and phenylamide moieties may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Bromo-acetylamino)-hexanoic acid phenylamide is unique due to its combination of a bromoacetyl group, a hexanoic acid chain, and a phenylamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

651767-99-6

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

6-[(2-bromoacetyl)amino]-N-phenylhexanamide

InChI

InChI=1S/C14H19BrN2O2/c15-11-14(19)16-10-6-2-5-9-13(18)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18)

InChI Key

HWYLREOMBVUGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CBr

Origin of Product

United States

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